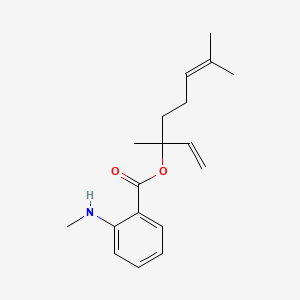

1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate is an organic compound with the molecular formula C18H25NO2 and a molecular weight of 287.4 g/mol. It is a benzoate ester derivative, characterized by the presence of a vinyl group and a methylamino group attached to the benzoate moiety.

Preparation Methods

The synthesis of 1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate typically involves the esterification of 1,5-dimethyl-4-hexenyl alcohol with 2-(methylamino)benzoic acid . The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form an epoxide or a diol under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methylamino group can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), leading to the formation of corresponding halides.

Scientific Research Applications

1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate can be compared with similar compounds such as:

1,5-Dimethyl-1-vinyl-4-hexenyl butyrate: This compound has a similar structure but with a butyrate ester group instead of a benzoate ester.

Linalyl butyrate: Another similar compound, characterized by the presence of a linalyl group and a butyrate ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C14H23N O2

- Molecular Weight : 235.34 g/mol

- CAS Number : 7149-27-1

Biological Activity Overview

This compound has been studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections detail specific biological activities observed in various studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Study: Macrophage Activation

In a study involving RAW264.7 macrophages:

- Treatment with 50 µM of the compound reduced TNF-alpha production by approximately 45% compared to control.

- IL-6 levels were decreased by about 30% under the same treatment conditions.

Cytotoxicity

Cytotoxicity assays using various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound exhibits selective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate that the compound has a promising profile for further development as an anticancer agent.

The proposed mechanism of action involves the inhibition of specific signaling pathways related to cell proliferation and inflammation. It is hypothesized that the compound may interfere with NF-kB signaling pathways, leading to reduced expression of inflammatory mediators and enhanced apoptosis in cancer cells.

Properties

CAS No. |

7149-27-1 |

|---|---|

Molecular Formula |

C18H25NO2 |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 2-(methylamino)benzoate |

InChI |

InChI=1S/C18H25NO2/c1-6-18(4,13-9-10-14(2)3)21-17(20)15-11-7-8-12-16(15)19-5/h6-8,10-12,19H,1,9,13H2,2-5H3 |

InChI Key |

YSISVWIJMAXDQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1NC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.